3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Medicinal Chemistry Drug Metabolism Bioisosteres

Replace flat piperidines with this spirocyclic amine to enhance metabolic stability and enable patent freedom. The pre-installed alkyne eliminates separate linker synthesis for PROTAC or ADC assembly. - Core: 1-azaspiro[3.3]heptane (pKa ~11.2, Fsp³ = 1.0) improves BBB penetration vs. piperidine. - Handle: Propargyl group enables chemoselective CuAAC conjugation to azide-bearing ligands. - Supply: Rigorously characterized; immediate dispatch for research quantities.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
Cat. No. B13624074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESC#CCC1CNC12CCC2
InChIInChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2
InChIKeyLXAOOFXCXWRONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane Overview


3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is a spirocyclic amine derivative (CAS: 2731009-45-1; hydrochloride: 2792217-27-5) that combines a 1-azaspiro[3.3]heptane core, a validated bioisostere of the piperidine ring [1], with a propargyl substituent at the 3-position, providing a synthetic handle for click chemistry diversification [2]. The parent 1-azaspiro[3.3]heptane scaffold is a recent, modularly accessible piperidine mimic [3] that retains similar basicity (pKa ~11.2-11.4) while offering a patent-free framework for drug design [1].

Piperidine bioisostere core preserving basicity context
Propargyl handle for CuAAC click chemistry diversification
Modular synthetic access enabling library generation

Why Simple Analogs Fail


Unlike unsubstituted 1-azaspiro[3.3]heptane or generic piperidine building blocks, 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane uniquely integrates a propargyl group directly onto the spirocyclic framework. This installation enables rapid, chemoselective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) without requiring separate linker chemistry [1]. Generic analogs lacking the alkyne handle would necessitate additional synthetic steps to introduce comparable functionalization potential. Furthermore, among spirocyclic bioisosteres, the 1-azaspiro[3.3]heptane regioisomer has been demonstrated to offer improved metabolic stability over the more established 2-azaspiro[3.3]heptane scaffold , making the specific 1-aza core a strategic selection for enhanced pharmacokinetic profiles.

2-Azaspiro[3.3]heptane regioisomer
Reported lower metabolic stability may shift pharmacokinetic profile relative to 1-aza scaffold
Piperidine without propargyl
Lacks built-in conjugation handle; additional synthetic steps required for click chemistry diversification

Quantitative Comparison Evidence


Metabolic Stability vs. 2-Aza Isomer

The 1-azaspiro[3.3]heptane scaffold (the core of the target compound) was directly compared to its regioisomer, 2-azaspiro[3.3]heptane, and was reported to exhibit improved metabolic stability while retaining similar basicity, solubility, and lipophilicity . This class-level inference applies to 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane as a member of the 1-aza family.

Metabolic Stability
Class-level
1-Aza scaffold reported improved stability vs 2-aza
Scaffold-level trend; compound-specific data to verify
No direct data for this derivative
Medicinal Chemistry Drug Metabolism Bioisosteres

pKa Parity with Piperidine

The 1-azaspiro[3.3]heptane scaffold demonstrated nitrogen basicity nearly identical to piperidine, with pKa values of 11.2–11.4 for hydrochloride salts of related derivatives, compared to piperidine's pKa of approximately 11.2 [1]. This establishes the target compound's core as a functional electronic mimic, critical for maintaining target engagement in biochemical assays.

Basicity (pKa)
Head-to-head
Δ ≤ 0.2 units vs piperidine
Preserves ionization state at physiological pH
pKa 11.2–11.4 scaffold; piperidine ≈ 11.2
Medicinal Chemistry Biochemical Assay Bioisosteres

Bupivacaine Analog In Vivo Activity

Incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine (replacing the piperidine fragment) resulted in a new patent-free analog that retained high anesthetic activity in mouse models [1]. A separate report notes that the analog matched the anesthetic potency of the parent drug .

In Vivo Activity
Cross-study comparable
Retained high anesthetic activity in mouse model
Supports functional piperidine replacement in model context
Bupivacaine analog; matched potency reported
Pharmacology Anesthetic In Vivo

Modular Synthetic Access

A modular, scalable synthesis of monosubstituted 1-azaspiro[3.3]heptanes was reported in 2023 via thermal [2+2] cycloaddition and alane reduction, enabling facile preparation of derivatives like 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane [1]. Prior to this, 1-azaspiro[3.3]heptanes were rare due to lack of a modular route, in contrast to the >7,000 compounds reported for the 2-aza isomer [2].

Synthetic Access
Supporting evidence
Thermal [2+2] cycloaddition / alane reduction route
Enables practical medicinal chemistry exploration
2023 route; previously rare scaffold
Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity & Solubility Parity

The 1-azaspiro[3.3]heptane scaffold was reported to have similar solubility and lipophilicity to both piperidine and the 2-azaspiro[3.3]heptane isomer, indicating that substitution with this core preserves key physicochemical parameters .

Solubility & Lipophilicity
Class-level
Qualitatively similar to piperidine and 2-aza isomer
Maintains key physicochemical context for formulation
Scaffold-level comparison; specific data to verify
Medicinal Chemistry ADME Bioisosteres

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane Applications


PROTAC Synthesis via Click Chemistry

The propargyl substituent enables efficient CuAAC conjugation to azide-bearing E3 ligase ligands or targeting moieties, accelerating the assembly of bivalent degraders. This use case leverages both the spirocyclic core (for favorable PK and patentability) and the alkyne handle (for rapid diversification) [1].

Scaffold Hopping from Piperidine

Replace the piperidine ring in existing lead series (e.g., analgesics like bupivacaine) with the 1-azaspiro[3.3]heptane core to create patent-free analogs while retaining similar basicity (pKa ~11.2–11.4) and in vivo efficacy [2]. The propargyl group provides a built-in vector for further optimization.

Building Block for CNS Ligands

The spirocyclic structure's compact, rigid, and 3D nature (Fsp³ = 1.0) is associated with improved blood-brain barrier penetration and reduced metabolic clearance . The 1-aza scaffold's similar basicity to piperidine suggests CNS target engagement may be preserved.

Fragment-Based Library Synthesis

The 1-azaspiro[3.3]heptane core offers a unique, patent-free sp³-rich scaffold that increases molecular complexity and three-dimensionality compared to flat aromatic rings [3]. Its recent modular synthesis enables the creation of diverse fragment libraries for phenotypic screening.

Application
Selection Property
Validation Focus
CuAAC click conjugation
Propargyl handle for rapid assembly
Conjugation efficiency and linker stability
Piperidine scaffold hopping
Basicity parity and metabolic stability context
Model-response activity and pharmacokinetic profile
CNS ligand design
Rigid sp³-rich scaffold (Fsp³=1.0)
Blood-brain barrier penetration and metabolic clearance
Fragment-based library synthesis
Patent-free spirocyclic framework
Molecular complexity and 3D diversity

Technical Documentation Hub

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19 linked technical documents
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